Cas no 1184262-20-1 (4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid)

4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid
- 4-oxo-4-[3-(trifluoromethyl)piperidin-1-yl]butanoic acid
- 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid
-
- インチ: 1S/C10H14F3NO3/c11-10(12,13)7-2-1-5-14(6-7)8(15)3-4-9(16)17/h7H,1-6H2,(H,16,17)
- InChIKey: BPMXUJHCIWXPAJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1CN(C(CCC(=O)O)=O)CCC1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 57.6
4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4719-5g |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | O256716-100mg |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | O256716-500mg |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 500mg |
$ 365.00 | 2022-06-03 | ||
TRC | O256716-1g |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-4719-10g |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-4719-0.25g |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-4719-0.5g |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-4719-2.5g |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-4719-1g |
4-oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid |
1184262-20-1 | 95%+ | 1g |
$401.0 | 2023-09-07 |
4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid 関連文献
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acidに関する追加情報
Introduction to 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid (CAS No. 1184262-20-1)
4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1184262-20-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a piperidine ring substituted with a trifluoromethyl group, which is known for its ability to enhance metabolic stability and binding affinity in drug candidates. The presence of both a carboxylic acid and a β-ketoester moiety in its structure makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of bioactive molecules.
The structural framework of 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid incorporates several key pharmacophoric elements that are highly relevant to modern drug discovery. The piperidine ring, a common scaffold in many pharmacologically active compounds, contributes to the compound's solubility and bioavailability. Additionally, the trifluoromethyl group, a well-documented pharmacophore, is known to modulate the electronic properties of molecules, often enhancing their binding interactions with biological targets. The carboxylic acid functionality provides a site for further derivatization, allowing for the creation of esters, amides, or salts, which can be crucial for optimizing pharmacokinetic properties.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in metabolic pathways. 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid has been explored as a potential lead compound in this context. Its unique structural features make it a promising candidate for further optimization toward therapeutic applications. For instance, studies have demonstrated its utility as an intermediate in the synthesis of compounds that exhibit inhibitory activity against enzymes such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis and energy metabolism.
The trifluoromethyl-substituted piperidine derivative has shown particular promise in preclinical studies as an inhibitor of ACC. ACC is a key enzyme in the regulation of fatty acid biosynthesis and is implicated in various metabolic disorders, including obesity and type 2 diabetes. By inhibiting ACC, compounds like 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid may help modulate lipid metabolism and improve insulin sensitivity. Preliminary data suggest that derivatives of this compound exhibit favorable pharmacokinetic profiles and reduced off-target effects compared to earlier generations of ACC inhibitors.
Moreover, the β-ketoester moiety present in 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid offers additional opportunities for structural diversification. This functional group can be readily transformed into other bioactive entities through various chemical reactions, such as condensation with amino acids or alcohols to form amides or esters. Such modifications can fine-tune the pharmacological properties of the compound, including its solubility, bioavailability, and target specificity. Recent advances in medicinal chemistry have leveraged this versatility to develop novel analogs with enhanced efficacy and reduced toxicity.
The synthesis of 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include nucleophilic substitution reactions to introduce the piperidine ring followed by functional group interconversions to establish the desired connectivity. The use of trifluoromethylation reagents has been particularly valuable in introducing the trifluoromethyl group into the piperidine core while maintaining high selectivity and yield. These synthetic strategies align with current trends toward sustainable and efficient chemical processes, ensuring that the compound can be produced with minimal environmental impact.
The pharmaceutical industry continues to invest heavily in discovering new therapeutic agents derived from structurally diverse scaffolds like 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid. Its combination of metabolic stability, bioavailability-enhancing features, and modularity makes it an attractive starting point for drug development programs targeting metabolic diseases, inflammation-related disorders, and other conditions where enzyme inhibition plays a central role. As research progresses, it is anticipated that derivatives of this compound will continue to emerge as promising candidates for clinical evaluation.
From a broader perspective, compounds like 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid exemplify the importance of interdisciplinary collaboration between synthetic chemists, biologists, and clinicians in advancing drug discovery efforts. By integrating structural biology insights with innovative synthetic methodologies, researchers can design molecules that not only meet stringent pharmacological requirements but also offer improved safety profiles for patients. The continued exploration of such compounds will undoubtedly contribute to the development of next-generation therapeutics capable of addressing complex human diseases more effectively.
1184262-20-1 (4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid) 関連製品
- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)
- 2168301-65-1(1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one)
- 2137690-91-4(ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)
- 330837-23-5((2Z)-N-acetyl-8-methoxy-2-(naphthalen-1-yl)imino-2H-chromene-3-carboxamide)
- 1177217-94-5(5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid)
- 1227490-24-5(5,6-Di(pyridin-3-yl)picolinaldehyde)
- 16001-93-7(bis(dimethoxyphosphoryl)methane)
- 2229634-97-1(tert-butyl 2-2-(methylamino)acetylpyrrolidine-1-carboxylate)
- 443672-27-3(3-(piperidin-4-yl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 1807063-28-0(5-(Difluoromethyl)-3-hydroxy-4-iodo-2-methoxypyridine)



